Diethylaluminium cyanide

Catalog No.
S1902704
CAS No.
5804-85-3
M.F
C5H10AlN
M. Wt
111.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylaluminium cyanide

CAS Number

5804-85-3

Product Name

Diethylaluminium cyanide

IUPAC Name

diethylalumanylformonitrile

Molecular Formula

C5H10AlN

Molecular Weight

111.12 g/mol

InChI

InChI=1S/2C2H5.CN.Al/c3*1-2;/h2*1H2,2H3;;

InChI Key

KWMUAEYVIFJZEB-UHFFFAOYSA-N

SMILES

CC[Al](CC)C#N

Canonical SMILES

CC[Al](CC)C#N

Diethylaluminium cyanide is an organoaluminium compound with the chemical formula (C2H5)2AlCN(C_2H_5)_2AlCN. Commonly referred to as "Nagata's reagent," it is a colorless liquid typically handled as a solution in organic solvents such as toluene. This compound is notable for its role as a reagent in the hydrocyanation of α,β-unsaturated ketones, facilitating the formation of alkylnitriles, which serve as precursors for various organic compounds including amines, amides, carboxylic acids, esters, and aldehydes .

Diethylaluminium cyanide is a highly toxic compound due to the presence of both cyanide and aluminum moieties []. Inhalation, ingestion, or skin contact can be hazardous. It is a flammable liquid and reacts violently with water, releasing toxic hydrogen cyanide gas [].

Due to these hazards, Diethylaluminium cyanide should only be handled by trained professionals in a well-ventilated fume hood using appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators [].

  • Hydrocyanation: It reacts with α,β-unsaturated ketones to yield corresponding nitriles. This reaction is influenced by the basicity of the solvent used .
  • Formation of Adducts: The compound can form adducts with other cyanides and organoaluminium compounds. For example, it reacts with dimethylcyanamide to produce various coordination complexes .
  • Decomposition: Under certain conditions, diethylaluminium cyanide can decompose, leading to the formation of ethane and other byproducts .

While diethylaluminium cyanide has not been extensively studied for biological activity, its toxicity is well-documented. It is highly toxic and poses risks upon exposure, necessitating careful handling and storage in controlled environments . Its biological implications primarily arise from its reactivity rather than direct pharmacological effects.

Diethylaluminium cyanide is synthesized through the reaction of triethylaluminium with a slight excess of hydrogen cyanide. This process typically occurs at low temperatures to minimize decomposition and ensure yield . The reaction can be summarized as follows:

nEt3Al+nHCNnEt2AlCN+nEtHn\text{Et}_3\text{Al}+n\text{HCN}\rightarrow n\text{Et}_2\text{AlCN}+n\text{EtH}

This synthesis method highlights the importance of controlling reaction conditions due to the toxicity of hydrogen cyanide.

The primary application of diethylaluminium cyanide lies in organic synthesis, particularly in:

  • Hydrocyanation Reactions: It is employed for the stoichiometric hydrocyanation of various substrates to produce nitriles.
  • Synthesis of Organonitrogen Compounds: The generated alkylnitriles are further transformed into valuable nitrogen-containing compounds used in pharmaceuticals and agrochemicals .

Interaction studies involving diethylaluminium cyanide have focused on its reactivity with various substrates. Notably, it has been shown to react with acyl phosphonates to form cyanohydrin O-phosphates. These interactions are significant for developing new synthetic pathways in organic chemistry . Additionally, theoretical investigations have explored its isomerization and potential applications in synthesizing complex organic structures .

Diethylaluminium cyanide shares similarities with other organoaluminium compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TrimethylaluminiumTrimerHighly reactive with moisture; used in polymerization
Bis[di(trimethylsilyl)methyl]aluminium cyanideTrimerExhibits different coordination properties
Bis(tert-butyl)aluminium cyanideTetramerMore stable than diethylaluminium cyanide

Diethylaluminium cyanide is unique due to its specific reactivity profile and its application in hydrocyanation reactions. Unlike trimethylaluminium, which is more reactive and less selective, diethylaluminium cyanide provides a balance between reactivity and selectivity, making it suitable for targeted organic synthesis .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

5804-85-3

Wikipedia

Diethylaluminium cyanide

Dates

Modify: 2024-04-14

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